Cas no 63071-03-4 (2-Methoxy-6-methylpyridine)

2-Methoxy-6-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 2-Methoxy-6-methylpyridine
- 2-Methoxy-6-methylaminopyridine
- 2-METHOXY-6-PICOLINE
- 6-Methoxy-2-picoline
- 2-methoxy-6-methyl-pyridine
- 2-Methoxy-6-Methylam
- 6-methoxy-2-methylpyridine
- 2-methoxy-6-methyl pyridine
- KSC490S3B
- 2-Methyl-6-(methyloxy)pyridine
- WIMNZMOEBDPZTB-UHFFFAOYSA-N
- FCH919509
- OR9940
- VP13752
- TRA0003472
- AM87109
- RP1
- AX8021905
- AB001
- EN300-131425
- J-509844
- BP-10295
- AKOS006222932
- SCHEMBL128705
- MFCD04112507
- 63071-03-4
- InChI=1/C7H9NO/c1-6-4-3-5-7(8-6)9-2/h3-5H,1-2H
- A825291
- PS-6289
- M1695
- DTXSID70415945
- A8706
- AC-5158
- SB52307
- CS-W003150
- 2-methoxy-6-methylpyridine;2-METHOXY-6-METHYL-PYRIDINE
- FT-0640868
- DB-054399
-
- MDL: MFCD04112507
- インチ: 1S/C7H9NO/c1-6-4-3-5-7(8-6)9-2/h3-5H,1-2H3
- InChIKey: WIMNZMOEBDPZTB-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C1=C([H])C([H])=C([H])C(C([H])([H])[H])=N1
計算された属性
- せいみつぶんしりょう: 123.06800
- どういたいしつりょう: 123.068414
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 85
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 22.1
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- 色と性状: Liquid
- 密度みつど: 1.01
- ゆうかいてん: No data available
- ふってん: 156°C(lit.)
- フラッシュポイント: 156°C
- 屈折率: 1.4985
- すいようせい: Slightly soluble in water.
- PSA: 22.12000
- LogP: 1.39860
- ようかいせい: まだ確定していません。
2-Methoxy-6-methylpyridine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H226-H315-H319
- 警告文: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- 危険物輸送番号:1993
- 危険カテゴリコード: 20/21/22-36/38-10
- セキュリティの説明: S26-S36/37/39
-
危険物標識:
- 包装等級:III
- 包装カテゴリ:III
- リスク用語:R20/21/22
- 危険レベル:3
- ちょぞうじょうけん:Store at room temperature
- セキュリティ用語:3
- 危険レベル:3
- 包装グループ:III
2-Methoxy-6-methylpyridine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Methoxy-6-methylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | MI062-5g |
2-Methoxy-6-methylpyridine |
63071-03-4 | 98% | 5g |
¥78.0 | 2022-05-30 | |
Enamine | EN300-131425-0.05g |
2-methoxy-6-methylpyridine |
63071-03-4 | 95% | 0.05g |
$19.0 | 2023-06-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M1695-25g |
2-Methoxy-6-methylpyridine |
63071-03-4 | 98.0%(GC&T) | 25g |
¥785.0 | 2022-05-30 | |
abcr | AB169199-25 g |
2-Methoxy-6-methyl-pyridine, 98%; . |
63071-03-4 | 98% | 25g |
€101.60 | 2022-03-25 | |
TRC | M332488-1g |
2-Methoxy-6-methylpyridine |
63071-03-4 | 1g |
$ 50.00 | 2022-06-03 | ||
Enamine | EN300-131425-100.0g |
2-methoxy-6-methylpyridine |
63071-03-4 | 95% | 100g |
$232.0 | 2023-06-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M23910-25g |
2-Methoxy-6-methylpyridine |
63071-03-4 | 25g |
¥206.0 | 2021-09-08 | ||
Apollo Scientific | OR9940-100g |
2-Methoxy-6-methylpyridine |
63071-03-4 | 98% | 100g |
£141.00 | 2023-04-21 | |
abcr | AB169199-5 g |
2-Methoxy-6-methyl-pyridine, 98%; . |
63071-03-4 | 98% | 5g |
€41.50 | 2022-03-25 | |
Frontier Specialty Chemicals | Bellen012423-500 g |
2-methoxy-6-methylpyridine |
63071-03-4 | 500g |
$1,128.00 | 2021-05-11 |
2-Methoxy-6-methylpyridine サプライヤー
2-Methoxy-6-methylpyridine 関連文献
-
Tomá? Kubelka,Lenka Slavětínská,Václav Eigner,Michal Hocek Org. Biomol. Chem. 2013 11 4702
-
2. Antimalarial 2-alkoxy-6-chloro-9-dialkylaminoalkylamino-1 : 10-diaza-anthracenesD. M. Besly,A. A. Goldberg J. Chem. Soc. 1954 2448
-
3. Synthesis of novel chromeno[3,4-b]pyridinonesVittorio Caprio,John Mann J. Chem. Soc. Perkin Trans. 1 1998 3151
-
4. The lupin alkaloids. Part XV. Some derivatives of the 4-oxo-3-2′-pyridylpyridocoline systemG. R. Clemo,R. W. Fox,R. Raper J. Chem. Soc. 1954 2693
-
Danfeng Deng,Bowen Hu,Min Yang,Dafa Chen Dalton Trans. 2019 48 13614
-
6. 280. Some dipyridylalkanesD. E. Ames,J. L. Archibald J. Chem. Soc. 1962 1475
-
7. 280. Some dipyridylalkanesD. E. Ames,J. L. Archibald J. Chem. Soc. 1962 1475
-
8. Polyketo-enols and chelates. Synthesis of 2-pyrones, 2-pyridones, 2-methoxypyridines, and m-hydroxyanilines by control of the cyclisation of nitrile-substituted glutaconic typesS. Richard Baker,Leslie Crombie,Roderick V. Dove,David A. Slack J. Chem. Soc. Perkin Trans. 1 1979 677
-
9. Photochemical reaction of bis-aromatic systems: a novel photocycloaddition of pyridine with furanMasami Sakamoto,Ai Kinbara,Tadao Yagi,Masaki Takahashi,Kentaro Yamaguchi,Takashi Mino,Shoji Watanabe,Tsutomu Fujita J. Chem. Soc. Perkin Trans. 1 1999 171
-
10. Aggregative activation in heterocyclic chemistry. Part 4. Metallation of 2-methoxypyridine: unusual behaviour of the new unimetal superbase BuLi–Me2N(CH2)2OLi (BuLi–LiDMAE)Philippe Gros,Yves Fort,Paul Caubère J. Chem. Soc. Perkin Trans. 1 1997 3071
2-Methoxy-6-methylpyridineに関する追加情報
Professional Introduction to 2-Methoxy-6-methylpyridine (CAS No: 63071-03-4)
2-Methoxy-6-methylpyridine, with the chemical formula C8H11NO, is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of a methoxy group (-OCH3) at the 2-position and a methyl group (-CH3) at the 6-position of the pyridine ring. As a versatile intermediate, 2-Methoxy-6-methylpyridine has garnered significant attention in the pharmaceutical and chemical industries due to its broad applicability in synthetic chemistry and potential biological activities.
The significance of 2-Methoxy-6-methylpyridine lies in its structural properties, which make it a valuable building block for more complex molecules. The pyridine core is a common motif in many bioactive compounds, and modifications at specific positions can lead to altered pharmacological profiles. For instance, the methoxy group enhances solubility and can participate in hydrogen bonding interactions, while the methyl group can influence electronic distribution and steric hindrance. These features are particularly relevant in drug design, where fine-tuning of molecular properties is crucial for achieving desired efficacy and selectivity.
In recent years, 2-Methoxy-6-methylpyridine has been explored in various research areas, particularly in medicinal chemistry. One of the most compelling applications is its use as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Researchers have leveraged this compound to develop novel therapeutic agents targeting diverse diseases. For example, derivatives of 2-Methoxy-6-methylpyridine have shown promise in inhibiting enzymes involved in inflammatory pathways, making them candidates for treating conditions such as arthritis and autoimmune disorders.
The compound's utility extends beyond pharmaceuticals into agrochemicals and specialty chemicals. In agrochemical research, 2-Methoxy-6-methylpyridine derivatives have been investigated for their potential as intermediates in the synthesis of pesticides and herbicides. The ability to modify its structure allows chemists to tailor properties such as bioavailability and environmental stability, which are critical factors in agricultural applications.
Recent advancements in synthetic methodologies have further highlighted the importance of 2-Methoxy-6-methylpyridine. Catalytic processes, including transition metal-catalyzed cross-coupling reactions, have enabled efficient functionalization of this scaffold. Such techniques have not only improved yields but also opened new avenues for structural diversification. For instance, palladium-catalyzed C-H activation has been utilized to introduce new substituents at previously inaccessible positions on the pyridine ring.
The biological activity of 2-Methoxy-6-methylpyridine itself has also been studied extensively. Preliminary assays suggest that this compound may exhibit weak agonist activity at certain receptor sites, although further investigation is required to fully elucidate its pharmacological profile. Additionally, its interaction with biological targets such as enzymes and receptors can provide insights into structure-activity relationships (SAR), guiding the design of more potent derivatives.
In industrial settings, 2-Methoxy-6-methylpyridine is valued for its role in multi-step syntheses where it serves as a key intermediate. Its stability under various reaction conditions makes it suitable for large-scale production processes. Moreover, green chemistry principles have encouraged researchers to develop more sustainable methods for its synthesis, reducing waste and energy consumption without compromising yield or purity.
The future prospects for 2-Methoxy-6-methylpyridine are promising, with ongoing research focusing on expanding its applications. Exploration into its role in material science has begun, where it may contribute to the development of new polymers or electronic materials due to its aromatic nature and ability to form stable complexes with metals. Furthermore, computational chemistry approaches are being employed to predict novel derivatives with enhanced properties.
In conclusion,2-Methoxy-6-methylpyridine (CAS No: 63071-03-4) stands as a cornerstone compound in synthetic chemistry with far-reaching implications across multiple industries. Its versatility as an intermediate has fueled innovation in pharmaceuticals, agrochemicals, and specialty chemicals alike. As synthetic methodologies continue to evolve and our understanding of molecular interactions deepens,2-Methoxy-6-methylpyridine will undoubtedly remain at the forefront of chemical research.
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